Magnesium;cyclopenta-1,3-diene;chloride
Description
Magnesium;cyclopenta-1,3-diene;chloride refers to a class of organomagnesium complexes where magnesium is coordinated to cyclopenta-1,3-diene (cyclopentadienyl) ligands and chloride ions. These compounds are pivotal in organometallic chemistry due to their roles in cyclization reactions and catalytic processes. A notable example is compound 12 (Mg-cyclopentylmethyl derivative), synthesized via the reaction of magnesium hydride with 1,5-hexadiene. Its mononuclear structure, confirmed by X-ray diffraction, features a three-coordinate magnesium center . This compound represents the first structurally characterized cyclized organomagnesium species, highlighting its uniqueness in reactivity and stability .
Properties
Molecular Formula |
C5H5ClMg |
|---|---|
Molecular Weight |
124.85 g/mol |
IUPAC Name |
magnesium;cyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C5H5.ClH.Mg/c1-2-4-5-3-1;;/h1-3H,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
AMPSSBHUSFIYCB-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CC=[C-]1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;cyclopenta-1,3-diene;chloride typically involves the reaction of cyclopenta-1,3-diene with a magnesium source, such as magnesium chloride. One common method is the reaction of cyclopenta-1,3-diene with magnesium in the presence of a halogen source, such as chlorine gas, under controlled conditions. This reaction can be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through distillation or recrystallization to obtain the desired compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
Magnesium;cyclopenta-1,3-diene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other ligands, leading to the formation of different organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various organometallic complexes, magnesium oxide, and substituted cyclopentadiene derivatives.
Scientific Research Applications
Magnesium;cyclopenta-1,3-diene;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which magnesium;cyclopenta-1,3-diene;chloride exerts its effects involves the interaction of the magnesium atom with various molecular targets. The cyclopenta-1,3-diene ligand can participate in π-bonding interactions, while the chloride ion can act as a leaving group in substitution reactions. These interactions facilitate various chemical transformations and catalytic processes.
Comparison with Similar Compounds
Key Observations :
- Coordination Geometry : Magnesium derivatives (e.g., compound 12) exhibit lower coordination numbers (3–4) compared to transition metal analogs (Zr, Ti: 4–6) due to magnesium’s smaller ionic radius and reduced d-orbital availability .
- Synthetic Pathways : Cyclopentadienyl ligands are commonly introduced via Diels-Alder reactions (e.g., cyclopenta-1,3-diene with maleic anhydride) or direct coordination to metal halides .
Table 2: Reactivity and Functional Roles
Key Findings :
- Magnesium Derivatives : Exhibit rapid intramolecular cyclization (e.g., formation of compound 12) but are unreactive toward internal alkenes like cyclohexene .
- Zirconium/Titanium Analogs: Superior in catalytic applications due to their ability to stabilize transition states via d-orbital interactions. For example, zirconocene chloride hydride is used in pharmaceutical synthesis (e.g., Schwartz’s reagent) .
- Cyclopentadienyl Ligands : Enhance π-backbonding in transition metals, improving stability in polymer synthesis (e.g., ROMP with titanium complexes) .
Biological Activity
Magnesium;cyclopenta-1,3-diene;chloride (C5H5ClMg) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C5H5ClMg |
| Molecular Weight | 134.84 g/mol |
| CAS Number | 87136742 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the areas of neuroprotection and anti-inflammatory effects. The following sections summarize key findings from various studies.
Neuroprotective Effects
A study highlighted the compound's ability to protect neuronal cells from oxidative stress. It was found that this compound significantly reduced intracellular reactive oxygen species (ROS) levels and apoptosis in cultured neuronal cells. This suggests a potential role in treating neurodegenerative diseases where oxidative stress is a contributing factor.
- Case Study : In an in vitro model using neural stem cells (NSCs), the compound enhanced cell proliferation and differentiation into neurons at concentrations ranging from 10 to 100 μg/ml. This effect was attributed to the modulation of signaling pathways involved in neurogenesis.
Cardiovascular Protection
Another area of interest is its application in cardiovascular health. Magnesium compounds are known for their role in cardiovascular function, and this particular compound has shown promise in reducing oxidative damage associated with glucose metabolism.
- Research Findings : In vivo studies demonstrated that administration of this compound at doses of 2-8 mg/kg reduced markers of oxidative stress and inflammation in aged rat models. The results indicated a decrease in the expression of pro-inflammatory cytokines and an increase in antioxidant enzyme activity.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound enhances the activity of endogenous antioxidants like superoxide dismutase (SOD), thereby reducing oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways, decreasing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
- Neuroprotection : By reducing ROS levels and promoting neuronal survival pathways, it offers protective effects against neurodegeneration.
Summary of Biological Activities
| Activity Type | Observed Effect | Concentration/Condition |
|---|---|---|
| Neuroprotection | Reduced apoptosis | 10-100 μg/ml |
| Cardiovascular | Decreased oxidative stress markers | 2-8 mg/kg |
| Cell Proliferation | Enhanced NSC proliferation | 20-60 μg/ml |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
